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3-Methylphthalaldehyde

Cat. No.: B114689
CAS No.: 147119-69-5
M. Wt: 148.16 g/mol
InChI Key: NNKWUQPMNHINIS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Substituted Phthalaldehydes

The study of phthalaldehydes began with the parent compound, o-phthalaldehyde (B127526) (OPA), which was first described in 1887. wikipedia.org For many decades, research focused primarily on this parent molecule. A significant advancement occurred in 1967 when Chuji Aso and Sanae Tagami reported the addition homopolymerization of OPA to form poly(phthalaldehyde) (PPA), a polymer with a polyacetal main chain. This discovery opened new avenues for the application of phthalaldehydes in material science.

Research into substituted phthalaldehydes, such as 3-Methylphthalaldehyde, evolved more slowly. The synthesis of these derivatives often presented significant challenges, frequently resulting in low yields. amazonaws.com For example, early methods for producing substituted OPA were often inefficient. This difficulty meant that the chemical space of functionalized poly(phthalaldehyde)s and their monomeric precursors remained largely unexplored for many years.

More recently, research has intensified to develop more efficient synthetic routes for substituted analogs to tune the properties of resulting materials. amazonaws.com Within this context, 4-substituted derivatives like 4-methylphthalaldehyde (B7902244) have been synthesized and studied, sometimes as mechanistic probes for polymerization reactions. amazonaws.comchemrxiv.orgnsf.gov The 3-substituted isomer, this compound, is even less described in scientific literature, indicating it is a more recently investigated member of this compound family. amazonaws.com

Chemical Significance of Phthalaldehyde Scaffolds in Organic Synthesis

The phthalaldehyde scaffold is of considerable importance in organic synthesis due to the reactivity of its two adjacent aldehyde groups. One of its most prominent uses is as a derivatization reagent for the sensitive detection of primary amines and amino acids. wikipedia.org OPA reacts with a primary amine in the presence of a thiol to form a highly fluorescent isoindole product, allowing for quantification at very low concentrations.

Beyond analytical applications, the phthalaldehyde framework serves as a versatile building block for a variety of heterocyclic compounds. wikipedia.org Furthermore, the ability of OPA to undergo polymerization makes it a valuable monomer for creating advanced materials, such as photoresists used in lithography. amazonaws.com

Substituted phthalaldehydes, including this compound, offer a way to create more complex and tailored molecular architectures. A notable example of the specific reactivity of this compound is its use in the Pictet-Spengler reaction. Researchers have demonstrated that reacting a tryptamine (B22526) derivative with this compound can lead to the formation of skeletally unprecedented alkaloids, which have shown potential biological activities. echemi.com This highlights the role of substituted phthalaldehydes in generating novel and complex molecules that would be otherwise difficult to access.

Structural Specificity and Isomeric Considerations of this compound within the Phthalaldehyde Family

The term "phthalaldehyde" refers to ortho-phthalaldehyde, or benzene-1,2-dicarbaldehyde. It is part of an isomeric family of benzenedicarbaldehydes that also includes isophthalaldehyde (B49619) (1,3-dicarbaldehyde) and terephthalaldehyde (B141574) (1,4-dicarbaldehyde). wikipedia.org

This compound belongs to a subgroup of methyl-substituted o-phthalaldehydes. Its structural specificity is defined by the placement of the two aldehyde groups and the methyl group on the benzene (B151609) ring. The key structural isomer of this compound is 4-methylphthalaldehyde, where the methyl group is at the C4 position instead of the C3 position. This difference in the substitution pattern, while seemingly minor, can influence the electronic properties and reactivity of the molecule.

Table 1: Isomers of Methyl-Substituted Phthalaldehyde This table illustrates the structural differences between the primary positional isomers of methylphthalaldehyde.

Compound Name Structure IUPAC Name
This compound Structure of this compound 3-Methylbenzene-1,2-dicarbaldehyde
4-Methylphthalaldehyde Structure of 4-Methylphthalaldehyde 4-Methylbenzene-1,2-dicarbaldehyde

The physical and chemical properties of these isomers are influenced by their specific structures. A comparison of their properties, along with the parent o-phthalaldehyde, provides insight into the effects of methyl group substitution.

Table 2: Comparative Physicochemical Properties This table provides a comparison of key properties for o-phthalaldehyde and its methyl-substituted isomers.

Property o-Phthalaldehyde This compound 4-Methylphthalaldehyde
CAS Number 643-79-8 wikipedia.org 147119-69-5 bldpharm.com 15158-36-8 ambeed.com
Molecular Formula C₈H₆O₂ wikipedia.org C₉H₈O₂ bldpharm.com C₉H₈O₂ nih.gov
Molecular Weight 134.13 g/mol wikipedia.org 148.16 g/mol bldpharm.com 148.16 g/mol nih.gov
Melting Point 55.5–56 °C wikipedia.org Not readily available Not readily available
Boiling Point 266.1 °C wikipedia.org Not readily available Not readily available
Appearance Yellow solid wikipedia.org Not specified Not specified
1H NMR (Aldehyde H, ppm) ~10.4 ~10.1, ~10.6 amazonaws.com ~10.1, ~10.2 uni-freiburg.de
IR (C=O stretch, cm-1) ~1685-1705 ~1690-1710 ~1690-1710

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B114689 3-Methylphthalaldehyde CAS No. 147119-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylphthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKWUQPMNHINIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597277
Record name 3-Methylbenzene-1,2-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147119-69-5
Record name 3-Methylbenzene-1,2-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methylphthalaldehyde and Analogous Methyl Substituted Phthalaldehydes

Classical and Contemporary Synthetic Routes to Aromatic Dialdehydes

The synthesis of aromatic dialdehydes has traditionally relied on robust and well-established chemical reactions. These methods often involve multi-step processes starting from readily available aromatic hydrocarbons.

One of the most direct conceptual routes to phthalaldehydes is the oxidation of the corresponding xylene isomers. However, controlling the oxidation of methyl groups to the aldehyde stage without further oxidation to carboxylic acids is a significant challenge. mdpi.com The oxidation of p-xylene (B151628), for example, can lead to terephthalic acid. mdpi.com

Various catalytic systems have been explored to achieve selective oxidation. The gas-phase oxidation of o-xylene (B151617) over vanadia-based catalysts is a well-studied industrial process, though it is primarily optimized for the production of phthalic anhydride. researchgate.netmcmaster.ca The reaction network is complex, with intermediates including o-tolualdehyde and phthalide (B148349). researchgate.net The choice of catalyst support material, such as TiO₂, significantly influences the product distribution. mcmaster.ca

Bacterial metabolism has also shed light on the stepwise oxidation of xylenes, where methyl groups are sequentially oxidized to alcohols, aldehydes, and finally carboxylic acids. nih.gov This biological pathway highlights the distinct energetic steps that chemical synthesis aims to control. For instance, Pseudomonas species can oxidize p- and m-xylene, producing the corresponding tolualdehydes (B1143350) and toluic acids. nih.gov In some cases, both methyl groups of p-xylene have been oxidized to aldehydes, avoiding the formation of toluic acid. mdpi.com

PrecursorOxidant/CatalystProductKey Observation
o-XyleneAir / V₂O₅–TiO₂Phthalic Anhydride, o-TolualdehydePrimarily yields the anhydride; aldehyde is an intermediate. researchgate.netmcmaster.ca
p-XyleneRuthenium(II) complex / TBHPTerephthalaldehyde (B141574)Both methyl groups oxidized to aldehydes, avoiding carboxylic acid formation. mdpi.com
m-XyleneOH radical (Photo-oxidation)m-Tolualdehyde, GlyoxalRing-retaining and ring-cleavage products are formed. bham.ac.uk
Toluene (B28343)OH radical (Photo-oxidation)Benzaldehyde (B42025), GlyoxalForms a mono-aldehyde alongside ring-opened products. bham.ac.uk

A more controllable and widely used method for synthesizing aromatic aldehydes involves the hydrolysis of geminal dihalides. This approach circumvents the over-oxidation issues associated with direct methyl group oxidation. The process typically involves two key steps: the free-radical halogenation of the methyl groups of a xylene derivative, followed by hydrolysis of the resulting benzal halide-type intermediates.

The first step is the halogenation of the starting xylene. For example, the chlorination of toluene under radical conditions can produce a mixture of benzyl (B1604629) chloride, benzal chloride, and benzotrichloride. To synthesize a dialdehyde (B1249045), the analogous 1,2-bis(dihalomethyl)benzene would be required.

The second step is the hydrolysis of the dihalomethyl groups to aldehydes. Benzal chloride, for instance, can be hydrolyzed to benzaldehyde under either acidic or alkaline conditions. chemcess.com Acidic hydrolysis, often carried out with aqueous hydrochloric acid at elevated temperatures (90°C to 240°C), can yield highly pure benzaldehyde. chemcess.comgoogle.com Alkaline hydrolysis can be performed with agents like sodium carbonate. chemcess.com A continuous vapor-phase hydrolysis process has also been developed, offering high yields. chemcess.com Phase-transfer catalysis (PTC) can also be employed to facilitate the hydrolysis of benzal chlorides to aldehydes. phasetransfercatalysis.com

Halogenated PrecursorHydrolysis ConditionsProductYield
Benzal ChlorideAqueous HCl, 100-200°CBenzaldehydeHigh Purity
Benzal Chloride15% Sodium Carbonate, 138°CBenzaldehydeNot specified
Benzal ChlorideVapor-phase, Acid-treated carbon catalystBenzaldehyde97%
1,2-bis(dihalomethyl)benzenesAlkali metal alcoholateso-Phthalaldehyde (B127526) tetraalkyl acetalsNot specified

Targeted Synthesis of 3-Methylphthalaldehyde: Methodological Advancements and Challenges

The targeted synthesis of a specifically substituted phthalaldehyde like this compound introduces additional complexity. The placement of the methyl group influences the reactivity of the molecule and may require specific synthetic strategies or protecting groups.

Challenges in the synthesis of complex substituted molecules are common. For example, the synthesis of sequence-controlled polysaccharides faces issues with protecting group removal and achieving desired regioselectivity. beilstein-journals.org Similarly, the synthesis of 3-substituted phthalides, which are related lactone structures, has seen numerous methodological advancements to control substitution patterns, including cascade reactions and novel catalytic systems. semanticscholar.orgnih.gov These advancements in controlling substitution on related aromatic frameworks could provide valuable insights for developing efficient routes to this compound.

Green Chemistry Principles in Phthalaldehyde Synthesis: Environmental and Efficiency Considerations

Modern chemical synthesis places a strong emphasis on "green chemistry," which aims to design processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgmdpi.com For phthalaldehyde synthesis, this involves considering alternative solvents, catalysts, and energy sources to improve environmental performance and efficiency. jddhs.com

Key green chemistry approaches relevant to aldehyde synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water is a primary goal. chemicalprocessing.comjddhs.com Researchers have demonstrated that aldehyde oxidation by air can occur efficiently "on water" for water-insoluble aldehydes, creating aqueous suspensions that react to form carboxylic acids, which could be adapted for aldehyde synthesis. chemicalprocessing.com

Catalysis: The use of efficient catalysts, including biocatalysts (enzymes) and heterogeneous catalysts, can reduce energy consumption and waste. mdpi.comjddhs.com Catalysis is fundamental to steering reactions toward the desired product while minimizing byproducts. mdpi.com

Alternative Energy Sources: Techniques such as microwave-assisted synthesis and electrochemical methods offer energy-efficient alternatives to conventional heating. mdpi.comjddhs.com Electrochemical synthesis, in particular, is a promising green route. rsc.org For example, the electrochemical oxidation of o-xylene in methanol (B129727) can produce o-phthalaldehyde tetramethyl acetal. google.com A tandem electrochemical–chemical catalysis strategy has been developed for the selective electrooxidation of alcohols to aldehydes at industrially relevant current densities, significantly reducing waste. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. synthiaonline.com This involves choosing reactions and reagents that minimize the formation of waste.

The production of aromatic aldehydes from renewable biomass is also an active area of research, representing a significant long-term goal for sustainable chemistry. rsc.org While challenges remain, these green chemistry principles provide a framework for developing more sustainable and efficient methods for the synthesis of this compound and other valuable chemical intermediates. sciencedaily.com

Chemical Reactivity and Mechanistic Investigations of 3 Methylphthalaldehyde

Electrophilic and Nucleophilic Addition Reactions Involving Aldehyde Functionalities

The primary reactions of the aldehyde groups in 3-Methylphthalaldehyde are nucleophilic additions. In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, causing the carbon to rehybridize from sp² to sp³. libretexts.org This initially forms a tetrahedral alkoxide intermediate, which is typically protonated in a subsequent step to yield an alcohol. libretexts.org The presence of the electron-donating methyl group on the aromatic ring may slightly decrease the electrophilicity of the carbonyl carbons compared to the unsubstituted phthalaldehyde, while also introducing steric hindrance at the adjacent aldehyde group.

The Prins reaction involves the acid-catalyzed electrophilic addition of an aldehyde to an alkene or alkyne. wikipedia.orgjk-sci.com The reaction is initiated by the protonation of the carbonyl oxygen by an acid, which activates the aldehyde for attack by the nucleophilic double bond of an alkene. nrochemistry.comchemeurope.com This forms a key oxo-carbenium intermediate. The fate of this intermediate depends heavily on the reaction conditions. wikipedia.org

In the presence of a nucleophilic solvent like water, the carbocation can be trapped to form a 1,3-diol. chemeurope.com

In the absence of a nucleophile, a proton can be eliminated to yield an allylic alcohol. wikipedia.org

With an excess of the aldehyde at low temperatures, a dioxane may be formed. chemeurope.com

While specific studies on this compound in the Prins reaction are not extensively documented, its aldehyde functionalities are expected to participate in this transformation. The reaction could potentially proceed at one or both aldehyde sites, leading to a variety of products depending on the stoichiometry and reaction conditions employed. The steric hindrance from the methyl group might create a preference for the initial reaction to occur at the more accessible C2-aldehyde.

Table 1: Potential Products in the Prins Reaction under Various Conditions This table illustrates general outcomes of the Prins reaction, as specific data for this compound is not readily available.

Reactants Catalyst/Conditions Major Product Type
Aldehyde + Alkene Protic Acid (e.g., H₂SO₄), Water 1,3-Diol
Aldehyde + Alkene Protic Acid, Anhydrous Allylic Alcohol
Aldehyde + Alkene Lewis Acid (e.g., SnCl₄) Halogenated Alcohol / Cyclized Products

The Strecker synthesis is a classic method for producing amino acids from aldehydes. masterorganicchemistry.com The process occurs in two main stages: first, the formation of an α-aminonitrile, and second, the hydrolysis of the nitrile to a carboxylic acid. masterorganicchemistry.comwikipedia.org The reaction typically involves three components: an aldehyde, ammonia (B1221849) (or an amine), and a source of cyanide (e.g., KCN or HCN). masterorganicchemistry.comorganic-chemistry.org

The mechanism begins with the reaction between the aldehyde and ammonia to form an imine, which is then attacked by the cyanide ion to yield the α-aminonitrile. wikipedia.org Subsequent hydrolysis of this intermediate, usually under acidic conditions, converts the nitrile group into a carboxylic acid, completing the synthesis of the amino acid. masterorganicchemistry.com

For this compound, each of its two aldehyde groups could theoretically undergo the Strecker synthesis. A controlled reaction could potentially lead to the formation of novel amino acids with a methyl-substituted phthalidyl side chain. The reaction would likely produce a racemic mixture of the amino acid products. coconote.app

Table 2: General Mechanism of the Strecker Synthesis This table outlines the fundamental steps of the Strecker Synthesis, applicable to aldehydes like this compound.

Step Reaction Intermediate/Product
1 Aldehyde + Ammonia Imine
2 Imine + Cyanide (CN⁻) α-Aminonitrile

Cyclization Reactions Leading to Novel Ring Systems

The ortho-disposition of the two aldehyde groups in this compound makes it an excellent substrate for synthesizing a variety of fused ring systems, particularly heterocycles. These reactions typically involve condensation with bifunctional nucleophiles. nbinno.com

The reaction of o-phthalaldehydes with various nucleophiles is a well-established route to heterocyclic compounds. nbinno.com The presence of two adjacent, reactive aldehyde groups provides a unique platform for intramolecular cyclization following an initial condensation. nbinno.com

Common transformations include:

Reaction with Hydrazines: Condensation with hydrazine (B178648) or its derivatives yields phthalazine (B143731) compounds.

Reaction with 1,2-Diamines: Reaction with aromatic or aliphatic 1,2-diamines readily produces quinoxaline (B1680401) or related diazepine (B8756704) derivatives. nbinno.com

Reaction with Primary Amines: Condensation with primary amines can lead to the formation of isoindoline (B1297411) derivatives. nbinno.com

For this compound, these reactions would result in heterocyclic systems bearing a methyl substituent on the benzene (B151609) ring, which can be useful for tuning the electronic and steric properties of the final molecule.

Transition metal catalysis provides powerful methods for constructing cyclic structures. Rhodium(III)-catalyzed reactions, for instance, have been used for the oxidative cyclization of phthalaldehydes with alcohols to generate 3-alkoxyphthalides. fao.org Another strategy involves the Rh(III)-catalyzed C-H bond activation and addition of benzimidates to aldehydes to afford phthalides. nih.gov In such processes, the metal catalyst can activate the substrates and facilitate bond formations that might otherwise be difficult. The reaction may proceed through an acylrhodium(III) species as a key intermediate. fao.org These catalytic systems often show broad functional group compatibility and can be applied to a range of aldehyde substrates. nih.gov While specific applications to this compound are not widely reported, its structural similarity to phthalaldehyde suggests it would be a viable substrate for these transformations.

Table 3: Examples of Metal-Catalyzed Cyclizations Involving Aldehydes Illustrative examples of catalytic systems applicable to aromatic aldehydes.

Catalyst System Reactants Product Type
[Cp*RhCl₂]₂ / AgSbF₆ Benzimidate + Aldehyde Phthalide (B148349)
Rh(III) / Cu(II) Phthalaldehyde + Alcohol 3-Alkoxyphthalide
Manganese (Mn) Catalysis Ketones + Isocyanates Pyrrolopyridine derivatives

Oxidative and Reductive Transformations of the Dialdehyde (B1249045) Moiety

The aldehyde groups of this compound can be readily oxidized or reduced using standard organic chemistry reagents.

Oxidation: The two aldehyde groups can be oxidized to the corresponding carboxylic acids, yielding 3-Methylphthalic acid . nih.govcymitquimica.com This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents if selective oxidation is desired. The resulting dicarboxylic acid is a stable compound. sigmaaldrich.com

Reduction: Conversely, the aldehyde functionalities can be reduced to primary alcohols to form 3-methyl-1,2-benzenedimethanol . Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemistrysteps.com Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) is also an effective method for this reduction. chemistrysteps.com The resulting 1,2-diol is a versatile intermediate for further synthesis.

Table 4: Summary of Oxidation and Reduction Transformations

Transformation Product Typical Reagents
Oxidation 3-Methylphthalic acid KMnO₄, CrO₃, Ag₂O

Multi-Component Reactions (MCRs) Incorporating this compound Scaffolds

Detailed investigations into the reactivity of this compound in multi-component reaction cascades have revealed its utility in the synthesis of various heterocyclic systems, most notably isoindolinone derivatives. The inherent reactivity of the two aldehyde groups allows for sequential or domino reactions with a variety of nucleophiles, leading to the rapid assembly of complex fused ring systems.

One of the most prominent MCRs is the Ugi reaction, a four-component condensation that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.org Variations of this reaction, where one of the components is bifunctional, can lead to subsequent intramolecular cyclizations, yielding heterocyclic structures. Similarly, the Passerini reaction, a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide, generates α-acyloxy carboxamides, which can also serve as precursors to heterocyclic systems. wikipedia.org

While the broader applications of phthalaldehydes in MCRs for the synthesis of isoindolinones have been explored, specific studies detailing the participation of this compound are essential for understanding the influence of the methyl substituent on the reaction outcomes. Research in this area focuses on the reaction of this compound with various amines and isocyanides, often leading to the formation of a γ-lactam ring fused to the aromatic core.

The table below summarizes representative findings from studies on multi-component reactions that could theoretically incorporate this compound for the synthesis of heterocyclic scaffolds, based on analogous reactions with similar phthalaldehydes.

Aldehyde ComponentAmine ComponentIsocyanide ComponentProductYield (%)
PhthalaldehydeAnilinetert-Butyl isocyanide2-(tert-Butyl)-3-(phenylimino)isoindolin-1-one[Data not available in provided search results]
PhthalaldehydeBenzylamineCyclohexyl isocyanide2-Cyclohexyl-3-(benzylideneamino)isoindolin-1-one[Data not available in provided search results]
o-Phthalaldehyde (B127526)Various aminesVarious isocyanidesSubstituted Isoindolinones[Data not available in provided search results]

It is important to note that while the general reactivity of phthalaldehydes in MCRs is established, specific yield data for reactions involving this compound were not available in the searched literature. The yields are highly dependent on the specific substrates and reaction conditions.

The mechanistic pathway for the formation of isoindolinones from phthalaldehydes via MCRs generally proceeds through an initial Ugi or Passerini-type reaction at one of the aldehyde moieties. This is followed by an intramolecular cyclization involving the second aldehyde group. The presence of the methyl group in this compound may exert electronic or steric effects that could influence the rate and selectivity of these steps, a subject that warrants further detailed experimental investigation. The development of such MCRs using this compound holds significant promise for the efficient, diversity-oriented synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Applications of 3 Methylphthalaldehyde in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecular Architectures

The ortho-dialdehyde functionality is a powerful tool for synthetic chemists, enabling the assembly of intricate molecular designs from relatively simple precursors. nih.govsemanticscholar.orgnih.gov 3-Methylphthalaldehyde serves as a versatile C9 building block, with its two adjacent formyl groups capable of participating in a wide range of chemical transformations. These reactions often involve condensation with various nucleophiles, leading to the formation of fused ring systems and complex polycyclic structures. nbinno.com

The reactivity of the aldehyde groups allows for sequential or simultaneous reactions, providing precise control over the construction of the target molecule. nbinno.comnbinno.com The methyl substituent on the aromatic ring of this compound can direct the outcome of these reactions, potentially favoring the formation of one regioisomer over another due to steric hindrance or electronic donation. This directed reactivity is crucial in multi-step syntheses where specific stereochemistry and connectivity are required. The ability to build complex architectures efficiently makes phthalaldehyde derivatives valuable in the synthesis of pharmaceuticals, advanced materials, and functional organic molecules. eurekalert.org

Precursor Role in the Total Synthesis of Natural Products and Their Analogues

Phthalaldehydes are valuable precursors in the total synthesis of natural products and their analogues, particularly those containing heterocyclic cores. nih.govresearchgate.net The dialdehyde (B1249045) structure is adept at forming the foundational skeletons of various biologically active molecules. For instance, the synthesis of 3-substituted phthalides, which are key components of many natural products, showcases the utility of related structures. nih.govresearchgate.net

The reactions of this compound with various reagents can generate intermediates that are subsequently elaborated into complex natural product scaffolds. The inherent reactivity of the two aldehyde groups allows for the creation of multiple bonds in a single synthetic operation, often through cascade or multicomponent reactions. This efficiency is a significant advantage in the lengthy and often challenging process of total synthesis. The strategic placement of the methyl group can also be exploited to mimic the substitution patterns found in natural targets or to create analogues with potentially enhanced biological activity.

Development of Phthalaldehyde-Based Reagents and Chiral Ligands for Asymmetric Synthesis

The development of chiral ligands and catalysts is crucial for asymmetric synthesis, which aims to produce enantiomerically pure compounds. sigmaaldrich.com Molecules with C2 symmetry are often excellent candidates for chiral ligands in asymmetric catalysis. mdpi.com While phthalaldehyde itself is achiral, the introduction of a methyl group in this compound creates a prochiral molecule. This feature makes it an attractive starting material for the synthesis of chiral ligands.

Derivatization of the aldehyde groups with chiral amines or alcohols can produce chiral Schiff bases or acetals. These derivatives can then serve as ligands for metal catalysts in a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. nih.govresearchgate.net The rigidity of the benzene (B151609) ring provides a well-defined scaffold, and the steric and electronic properties of the 3-methyl group can help create a specific chiral environment around the metal center, influencing the stereochemical outcome of the reaction. While the development of ligands specifically from this compound is an area ripe for exploration, the principles of asymmetric catalysis suggest its significant potential in this field. rsc.orgorganic-chemistry.org

Structural Modifications and Derivative Chemistry of 3 Methylphthalaldehyde

Synthesis and Characterization of Isoindole and Phthalide (B148349) Derivatives from 3-Methylphthalaldehyde

The synthesis of isoindole and phthalide derivatives represents a significant area of study in heterocyclic chemistry, owing to the prevalence of these core structures in biologically active molecules and materials science. While specific studies detailing the synthesis of these derivatives directly from this compound are not extensively documented in publicly available research, the synthetic pathways can be extrapolated from the well-established chemistry of o-phthalaldehyde (B127526).

Isoindole Derivatives:

Isoindoles are typically synthesized through the condensation of an o-dicarbonyl compound, such as phthalaldehyde, with a primary amine. In the case of this compound, the reaction with a primary amine (R-NH₂) would be expected to yield a 4-methyl-substituted isoindole. The reaction proceeds via the initial formation of a hemiaminal, followed by cyclization and dehydration.

The general reaction scheme is as follows:

this compound reacts with a primary amine to form an intermediate Schiff base (imine).

Intramolecular cyclization occurs where the second aldehyde group is attacked by the nitrogen atom.

Subsequent dehydration leads to the formation of the aromatic isoindole ring system.

The characterization of these derivatives would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the position of the methyl group and the substituent on the nitrogen atom, as well as Mass Spectrometry (MS) to determine the molecular weight.

Phthalide Derivatives:

Phthalides, or isobenzofuranones, can be synthesized from phthalaldehydes through various methods, including oxidation and reduction reactions. One common method involves the selective reduction of one aldehyde group to a hydroxyl group, followed by intramolecular cyclization. For this compound, this would result in a 4-methylphthalide derivative.

A plausible synthetic route involves:

Selective Reduction: One of the two aldehyde groups of this compound is selectively reduced to an alcohol, forming a 2-(hydroxymethyl)-3-methylbenzaldehyde intermediate.

Intramolecular Hemiacetal Formation: The hydroxyl group can then attack the remaining aldehyde group to form a cyclic hemiacetal.

Oxidation: Subsequent oxidation of the hemiacetal yields the stable lactone structure of 4-methylphthalide.

Alternatively, methods such as the Cannizzaro reaction, when applied to phthalaldehydes, can yield a mixture of the corresponding diol and dicarboxylic acid, with the potential for phthalide formation under specific conditions.

Exploration of Other Phthalaldehyde Derivative Classes (e.g., Imine, Acetal, Cyanohydrin)

Beyond the formation of fused heterocyclic systems, the aldehyde groups of this compound can undergo reactions typical of aromatic aldehydes to form a variety of derivatives.

Imine Derivatives:

The reaction of this compound with primary amines can lead to the formation of di-imines if both aldehyde groups react. masterorganicchemistry.comorganic-chemistry.org This reaction is a condensation reaction where two molecules of the amine react with one molecule of the dialdehyde (B1249045), eliminating two molecules of water. masterorganicchemistry.comyoutube.com The general reaction is catalyzed by acid and is reversible. masterorganicchemistry.com

Reactant 1Reactant 2Product Class
This compoundPrimary Amine (R-NH₂)Di-imine

The formation of these imines, also known as Schiff bases, is a fundamental reaction in organic chemistry and can be monitored by spectroscopic methods such as FT-IR, observing the disappearance of the aldehyde C=O stretch and the appearance of the C=N imine stretch.

Acetal Derivatives:

Acetals are formed by the reaction of aldehydes with alcohols in the presence of an acid catalyst. ymerdigital.commissouri.edu For this compound, reaction with an alcohol (ROH) would yield a di-acetal, where both aldehyde groups are protected. organic-chemistry.org This reaction is often used to protect the aldehyde groups during other chemical transformations. The reaction is reversible and requires the removal of water to drive it to completion. organic-chemistry.org

Reactant 1Reactant 2CatalystProduct Class
This compoundAlcohol (ROH)Acid (e.g., HCl, H₂SO₄)Di-acetal

Cyclic acetals can also be formed by using a diol, such as ethylene (B1197577) glycol, which would react with both aldehyde groups to form a more complex bridged structure.

Cyanohydrin Derivatives:

The addition of hydrogen cyanide (HCN) to an aldehyde results in the formation of a cyanohydrin. wikipedia.orgpressbooks.publibretexts.org This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. wikipedia.orgchemistrysteps.comyoutube.com With this compound, it is possible to form a dicyanohydrin, where both aldehyde groups have been converted. wikipedia.org This reaction extends the carbon chain and introduces both a hydroxyl and a nitrile functional group, which can be further modified. pressbooks.pubyoutube.com

Reactant 1Reactant 2Product Class
This compoundHydrogen Cyanide (HCN)Dicyanohydrin

The reaction is typically base-catalyzed to generate the cyanide nucleophile from HCN. pressbooks.publibretexts.org

Influence of Methyl Substitution on the Reactivity and Structural Diversity of Derivatives

The presence of the methyl group at the 3-position on the benzene (B151609) ring has a notable electronic effect on the reactivity of the adjacent aldehyde groups.

Influence on Reactivity:

The methyl group is an electron-donating group due to hyperconjugation and its weak inductive effect. This electron-donating nature increases the electron density on the aromatic ring and, consequently, on the carbonyl carbons of the aldehyde groups. This has two main effects:

Decreased Electrophilicity: The increased electron density on the carbonyl carbons makes them less electrophilic. As a result, nucleophilic attack by amines, alcohols, or cyanide ions is expected to be slower compared to the reaction with unsubstituted o-phthalaldehyde.

Steric Hindrance: The methyl group can also exert a minor steric hindrance, particularly on the adjacent aldehyde group at the 2-position, which may further slow down the approach of a nucleophile.

These effects would likely result in slower reaction rates for the formation of isoindoles, phthalides, imines, acetals, and cyanohydrins from this compound when compared to the unsubstituted analogue under identical conditions.

Influence on Structural Diversity:

The methyl group acts as a structural marker, breaking the symmetry of the phthalaldehyde molecule. This has significant implications for the diversity of the resulting derivatives:

Regioisomerism: In reactions where only one of the two aldehyde groups reacts, or where the two groups react sequentially with different reagents, the presence of the methyl group can lead to the formation of regioisomers. For example, in the synthesis of a mono-substituted derivative, the substituent could be located at either the 1- or 2-position relative to the methyl group, leading to two different products.

Stereochemistry: For derivatives where new chiral centers are formed, such as in cyanohydrin formation, the methyl group can influence the diastereoselectivity of the reaction, although this effect is generally expected to be modest.

The following table summarizes the expected influence of the methyl group on the formation of various derivatives:

Derivative ClassExpected Influence on Rate (vs. Phthalaldehyde)Potential for Structural Isomers
IsoindoleSlowerYes (if unsymmetrically substituted on the ring)
PhthalideSlowerYes (e.g., 4-methyl vs. 7-methylphthalide)
ImineSlowerYes (in case of mono-imine formation)
AcetalSlowerYes (in case of mono-acetal formation)
CyanohydrinSlowerYes (in case of mono-cyanohydrin formation)

Spectroscopic and Advanced Analytical Methodologies for 3 Methylphthalaldehyde

Chromatographic Techniques for Separation, Purification, and Quantification

Chromatography is a fundamental technique for isolating 3-Methylphthalaldehyde from reaction mixtures and quantifying its presence. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer distinct advantages for its analysis.

HPLC is a robust method for the analysis of phthalide (B148349) derivatives and related compounds. google.com For this compound, a reversed-phase HPLC method is typically employed, offering effective separation from impurities and starting materials. The separation mechanism is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. govst.edu

The operational parameters are optimized to achieve sharp peaks and good resolution. An isocratic mobile phase, often a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, is commonly used. google.comgovst.edu Detection is typically performed using a UV detector, as the aromatic ring and carbonyl groups of this compound exhibit strong absorbance in the UV region, generally around 230 nm. govst.edu

Table 1: Typical HPLC Parameters for Analysis of Aromatic Aldehydes

Parameter Typical Condition Purpose
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm) Provides a nonpolar stationary phase for reversed-phase separation.
Mobile Phase Isocratic mixture of Methanol:Water (e.g., 75:25) Elutes the compound from the column based on its polarity.
Flow Rate 1.0 mL/min Ensures optimal separation efficiency and reasonable run time.
Temperature 30°C Maintains consistent retention times by controlling viscosity and thermodynamics.
Injection Volume 10 µL Standard volume for introducing the sample into the system.

| Detection | UV at 230 nm | Quantifies the analyte based on its strong ultraviolet absorbance. |

This interactive table summarizes common starting conditions for HPLC method development for compounds structurally similar to this compound.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds like this compound. The choice of the stationary phase is critical for achieving good resolution. A mid-polarity column, such as one containing a phenyl arylene polymer equivalent to 5%-phenyl-methylpolysiloxane (e.g., DB-5 MS), is often suitable for separating phthalates and related aromatic compounds. frontiersin.orgoregonstate.edu

Direct analysis of aldehydes by GC can sometimes be challenging due to their reactivity. und.edu Therefore, derivatization may be employed to convert the aldehyde into a more stable and less polar derivative, although direct injection methods have also been developed for similar analytes. frontiersin.orgnih.gov The injector and oven temperatures are carefully programmed to ensure efficient volatilization of the sample without thermal degradation.

Table 2: Representative Gas Chromatography (GC) Conditions

Parameter Typical Condition Rationale
Column DB-5 MS (30 m x 0.25 mm ID, 0.25 µm film) Provides excellent separation for a wide range of semi-volatile organic compounds.
Carrier Gas Helium Inert gas that carries the sample through the column; constant flow of ~1 mL/min is common.
Inlet Temperature 250°C Ensures rapid and complete vaporization of the analyte upon injection.
Oven Program Initial 45°C, ramp at 12°C/min to 325°C A temperature gradient allows for the separation of compounds with different boiling points. lcms.cz

| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace-level analysis. |

This interactive table outlines typical GC parameters applicable for the analysis of this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight of this compound and for its structural elucidation through the analysis of fragmentation patterns. It is almost always coupled with a chromatographic separation technique.

Electrospray ionization (ESI) is a soft ionization technique typically used with liquid chromatography. While native aldehydes may not ionize efficiently with ESI, their derivatives can be readily analyzed. For instance, aldehydes can be reacted with hydrazine-based reagents, such as 3-nitrophenylhydrazine, to form hydrazones. nih.govnih.gov This derivatization adds a functional group that is easily protonated, allowing for sensitive detection in positive-ion ESI-MS. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the derivative. This approach is particularly useful for quantifying aldehydes in biological or environmental samples where high sensitivity is required. nih.govnih.gov

The coupling of chromatography with mass spectrometry provides unparalleled analytical power for identifying and quantifying this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, electron ionization (EI) is the most common ionization technique. frontiersin.org The high energy of EI (typically 70 eV) causes extensive and reproducible fragmentation of the molecule. lcms.cz The resulting mass spectrum serves as a chemical fingerprint. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 148. Characteristic fragmentation pathways would include the loss of a hydrogen atom (M-1), the loss of a formyl radical (M-29, -CHO), and cleavage of the methyl group (M-15, -CH₃). Aromatic structures often produce a series of characteristic ions corresponding to the benzene (B151609) ring and its fragments.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z (mass-to-charge ratio) Proposed Fragment Ion Formula
148 [M]⁺ [C₉H₈O₂]⁺
147 [M-H]⁺ [C₉H₇O₂]⁺
133 [M-CH₃]⁺ [C₈H₅O₂]⁺
119 [M-CHO]⁺ [C₈H₇O]⁺
91 [C₇H₇]⁺ Tropylium ion

This interactive table presents the expected mass fragments of this compound under electron ionization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers very high sensitivity and selectivity, making it ideal for trace-level quantification. amazonaws.com It is particularly suited for analyzing derivatized this compound. In a typical LC-MS/MS experiment, the precursor ion (e.g., the protonated molecular ion of the derivative) is selected in the first quadrupole, fragmented in a collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix effects, allowing for accurate quantification at very low concentrations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the protons on the aldehyde groups are highly deshielded and would appear far downfield, typically between 9.5 and 10.5 ppm. The protons of the methyl group would resonate upfield, likely around 2.5 ppm. The three protons on the aromatic ring would appear in the aromatic region (7.0-8.5 ppm), and their specific chemical shifts and coupling patterns would confirm the 1,2,3-substitution pattern.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the aldehyde groups are the most deshielded, appearing around 190-200 ppm. libretexts.org The six aromatic carbons would have signals in the 125-150 ppm range, while the methyl carbon would produce a signal at the upfield end of the spectrum, typically around 20-25 ppm. science-and-fun.de

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.2 Singlet 1H Aldehyde proton (CHO)
~10.1 Singlet 1H Aldehyde proton (CHO)
~8.0-8.2 Doublet 1H Aromatic proton
~7.8-8.0 Doublet 1H Aromatic proton
~7.6-7.8 Triplet 1H Aromatic proton

This interactive table shows the anticipated ¹H NMR chemical shifts and multiplicities for this compound.

Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~193 Aldehyde Carbonyl (C=O)
~192 Aldehyde Carbonyl (C=O)
~140 Aromatic Carbon (quaternary)
~138 Aromatic Carbon (quaternary)
~136 Aromatic Carbon (quaternary)
~135 Aromatic Carbon (-CH)
~131 Aromatic Carbon (-CH)
~130 Aromatic Carbon (-CH)

This interactive table displays the predicted chemical shifts for the unique carbon environments in this compound.

Table of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Helium
Methanol
3-Nitrophenylhydrazine

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic techniques are indispensable in the structural elucidation of organic molecules. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide crucial information regarding its functional groups and conjugated systems. While specific, detailed research findings on the complete spectra of this compound are not extensively documented in publicly available literature, its spectral characteristics can be reliably predicted based on the well-established absorption patterns of its constituent functional groups: a 1,2,3-trisubstituted benzene ring, two aldehyde groups, and a methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the types of chemical bonds present in a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its various bonds.

Aromatic C-H Stretching: The presence of the benzene ring will give rise to absorption bands in the region of 3100-3000 cm⁻¹. These bands are typically of weak to medium intensity and are characteristic of the stretching vibrations of sp² hybridized carbon-hydrogen bonds on the aromatic ring.

Aliphatic C-H Stretching: The methyl group attached to the benzene ring will show characteristic C-H stretching vibrations in the range of 2975-2950 cm⁻¹ (asymmetric) and 2885-2865 cm⁻¹ (symmetric).

Aldehyde C-H Stretching: A key diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde group (CHO). This typically appears as a pair of weak to medium bands, with one located around 2850-2820 cm⁻¹ and the other near 2750-2720 cm⁻¹. The presence of these two bands is strong evidence for an aldehyde functionality.

Carbonyl (C=O) Stretching: The two aldehyde groups will exhibit a strong and sharp absorption band corresponding to the C=O stretching vibration. For aromatic aldehydes, this band is typically observed in the region of 1710-1685 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to aliphatic aldehydes. The two aldehyde groups in this compound may result in a single, potentially broadened, strong absorption or two very closely spaced peaks.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the benzene ring. For a 1,2,3-trisubstituted ring, characteristic absorption bands are expected in the fingerprint region (below 1000 cm⁻¹). The aliphatic C-H bonds of the methyl group will also show bending vibrations, typically around 1460 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).

The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of related compounds.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Aromatic C-HStretching3100 - 3000Weak to Medium
Aliphatic C-H (Methyl)Asymmetric Stretching2975 - 2950Medium
Aliphatic C-H (Methyl)Symmetric Stretching2885 - 2865Medium
Aldehyde C-HStretching2850 - 2820 and 2750 - 2720Weak to Medium
Carbonyl (C=O)Stretching1710 - 1685Strong
Aromatic C=CStretching1600 - 1450Variable
Aliphatic C-H (Methyl)Bending~1460 and ~1380Medium
Aromatic C-HOut-of-plane BendingBelow 1000Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands arising from the π → π* and n → π* transitions of the aromatic ring and the carbonyl groups.

The benzene ring and the two conjugated aldehyde groups form an extended chromophore. This conjugation is expected to result in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to non-conjugated systems.

π → π Transitions:* These are high-energy transitions and are expected to result in strong absorption bands. For aromatic aldehydes, these typically occur in the range of 240-300 nm. The extended conjugation in this compound would likely place the primary π → π* transition band towards the upper end of this range or even slightly beyond.

n → π Transitions:* These transitions involve the non-bonding electrons of the oxygen atoms in the carbonyl groups. They are of lower energy and result in weaker absorption bands at longer wavelengths, typically in the range of 300-350 nm for aromatic aldehydes.

The solvent used for UV-Vis analysis can influence the position of the absorption maxima. Polar solvents can lead to shifts in the absorption bands, particularly the n → π* transitions.

The table below outlines the anticipated UV-Vis absorption maxima for this compound in a non-polar solvent, based on data from analogous aromatic aldehydes.

Electronic Transition Expected λmax (nm) Molar Absorptivity (ε) Associated Functional Group
π → π~250 - 290HighAromatic Ring and Carbonyl
n → π~310 - 340LowCarbonyl

Theoretical and Computational Chemistry Studies on 3 Methylphthalaldehyde

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic characteristics of a molecule. chachkov.ru Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve approximations of the Schrödinger equation, yielding valuable information about molecular geometry and orbital energies. scienceopen.com

Molecular Structure Optimization: The geometric parameters of 3-Methylphthalaldehyde, such as bond lengths, bond angles, and dihedral angles, can be precisely calculated. DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are commonly employed for geometry optimization. nih.gov For the parent o-phthalaldehyde (B127526), studies combining X-ray diffraction and ab initio calculations have shown that the molecule is non-planar, with the two aldehyde (CHO) groups rotated out of the plane of the benzene (B151609) ring. mtu.edu The introduction of a methyl group at the 3-position is predicted to enhance this non-planarity due to steric hindrance with the adjacent aldehyde group, likely resulting in a larger dihedral angle for the C2-aldehyde group compared to the C1-aldehyde group.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p)) This table presents illustrative data based on typical results for similar aromatic aldehydes.

ParameterValue
C1-C2 Bond Length1.40 Å
C2-C(Aldehyde) Bond Length1.49 Å
C3-C(Methyl) Bond Length1.51 Å
C=O Bond Length1.21 Å
C1-C2-C3 Bond Angle120.5°
C-C-H (Aldehyde) Bond Angle121.0°
Dihedral Angle (Ring - C1 Aldehyde)~15°
Dihedral Angle (Ring - C2 Aldehyde)~30°

Electronic Properties: Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity. ucsb.edu The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's behavior as an electron donor and acceptor, respectively. For this compound, the HOMO is expected to be a π-orbital localized on the benzene ring, while the LUMO is predicted to be a π*-orbital with significant contributions from the carbonyl groups of the two aldehydes. youtube.com The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps further illustrate the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Calculated Electronic Properties of this compound This table presents illustrative data based on typical results for similar aromatic aldehydes.

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D

Reaction Mechanism Predictions and Transition State Analysis through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. smu.edupatonlab.com This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points, known as transition states (TS). ucsb.edu

The reaction of o-phthalaldehyde with primary amines in the presence of a thiol is a well-known fluorogenic reaction used for amine detection. bohrium.com Computational studies can model this reaction for this compound to predict how the methyl substituent impacts the mechanism. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. Methods such as synchronous transit-guided quasi-Newton (QST2) are used to locate the transition state structures. ucsb.edu The calculated activation energy (the energy difference between the reactants and the transition state) is critical for predicting the reaction rate. For this compound, the electron-donating nature of the methyl group and its steric bulk are expected to influence the stability of intermediates and the energy of transition states, potentially altering the reaction kinetics compared to the unsubstituted parent compound.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. libretexts.orgsemanticscholar.org For this compound, key conformational degrees of freedom include the rotation of the two aldehyde groups and the methyl group relative to the benzene ring.

Computational methods can systematically explore the conformational space by performing relaxed potential energy surface scans, where specific dihedral angles are varied incrementally and the energy is minimized at each step. This process identifies the low-energy conformers and the energy barriers separating them.

Molecular dynamics (MD) simulations offer a more dynamic view of conformational behavior. By simulating the atomic motions of the molecule over time, MD can reveal the preferred conformations in different environments (e.g., in the gas phase or in a solvent) and the timescales of conformational changes. For derivatives of this compound, these simulations can predict how different substituents affect the conformational landscape, which in turn influences the molecule's physical properties and biological activity.

Structure-Reactivity Relationships: Computational Approaches to Predict Chemical Behavior

Computational approaches can establish quantitative structure-reactivity relationships (QSRR) by correlating calculated molecular descriptors with observed chemical reactivity. scienceopen.compurdue.edu These descriptors, derived from quantum chemical calculations, provide quantitative measures of a molecule's electronic and structural features.

For this compound, key descriptors include:

Frontier Orbital Energies (HOMO/LUMO): The LUMO energy correlates with a molecule's ability to accept electrons, indicating its reactivity toward nucleophiles. ucsb.edu

Atomic Charges: Natural Bond Orbital (NBO) analysis provides charges on each atom, identifying the most electrophilic (positive) and nucleophilic (negative) sites. The carbonyl carbons of the aldehyde groups are expected to carry a significant partial positive charge.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and the electrophilicity index, derived from HOMO and LUMO energies, offer a global measure of a molecule's stability and reactivity. scispace.com

By calculating these descriptors for a series of related phthalaldehyde derivatives, models can be built to predict their reactivity in various chemical transformations, such as condensation reactions or polymerizations. researchgate.net

Table 3: Calculated Reactivity Descriptors for this compound This table presents illustrative data based on typical results for similar aromatic aldehydes.

DescriptorPredicted ValueImplication
LUMO Energy-1.8 eVIndicates susceptibility to nucleophilic attack
NBO Charge on C(O) Carbon+0.45 eConfirms electrophilic nature of carbonyl carbon
Global Electrophilicity Index (ω)2.3 eVMeasures overall electrophilic character
Chemical Hardness (η)2.35 eVRelates to the resistance to change in electron distribution

In Silico Screening and Virtual Design for Novel Synthetic Pathways

Computational chemistry is increasingly used for the in silico (computer-based) design and screening of molecules and reaction pathways. cmu.edu This approach can accelerate the discovery of new synthetic routes and novel molecules with desired properties, reducing the need for extensive trial-and-error experimentation.

For this compound, computational tools can be used to:

Design Novel Derivatives: New functional groups can be added to the this compound scaffold in silico, and their properties (e.g., electronic, steric, conformational) can be rapidly calculated. This allows for the virtual screening of many potential derivatives to identify candidates with enhanced reactivity or specific physical properties.

Explore Synthetic Pathways: Different reagents, catalysts, and reaction conditions for synthesizing this compound or its derivatives can be modeled. nih.gov By calculating the reaction thermodynamics (ΔG) and kinetics (activation energies), the most promising and efficient synthetic routes can be identified before being attempted in the laboratory. For example, computational models could predict the ceiling temperatures for the polymerization of various substituted phthalaldehydes, guiding experimental efforts. chemrxiv.orgchemrxiv.org

This virtual design and screening process enables a more targeted and efficient approach to chemical synthesis and materials development.

Integration of 3 Methylphthalaldehyde in Materials Science and Polymer Chemistry

Synthesis and Characterization of Polyphthalaldehyde Derivatives with Methyl Substitution

To date, o-phthalaldehyde (B127526) is the only aromatic aldehyde known to undergo chain-growth homopolymerization. nih.gov The resulting polymer, poly(phthalaldehyde), possesses a polyacetal main chain, which makes it susceptible to rapid, acid-catalyzed depolymerization. nih.gov The synthesis of PPA can be achieved through different ionic polymerization methods, which influence the final structure and properties of the polymer. nih.gov

Anionic Polymerization : This method typically uses a strong nucleophile as an initiator and results in the formation of linear PPA. wikipedia.org To prevent spontaneous depolymerization, the polymer chains must be "end-capped" with a stable chemical group. researchgate.net

Cationic Polymerization : Initiating the polymerization with a Lewis acid, such as boron trifluoride (BF₃), leads to the formation of cyclic PPA. wikipedia.orgnih.gov This process involves a reversible macrocyclization mechanism and can produce high molecular weight polymer with high cyclic purity. nih.gov

The introduction of a methyl group onto the phthalaldehyde ring, creating 3-methylphthalaldehyde, is a strategic modification intended to alter the polymer's properties. While specific literature on the synthesis and characterization of poly(this compound) is limited, the principles are derived from the extensive studies on the parent PPA and other substituted derivatives. The table below summarizes the properties of various substituted polyphthalaldehydes, illustrating how functionalization can tune material characteristics.

Monomer DerivativePolymerization ConditionsResulting Polymer PropertiesReference
o-PhthalaldehydeCationic (BF₃·OEt₂)Cyclic PPA, Tc ≈ -40 °C researchgate.net
o-PhthalaldehydeAnionic (n-BuLi), then end-cappedLinear PPA, depolymerizes with acid trigger wikipedia.orgnih.gov
4,5-DichlorophthalaldehydeEnd-capped linear polymerHigher thermal degradation temperature than PPA nih.gov
TetrafluorophthalaldehydeCationic (SnCl₄) at -78 °CHigh thermal stability, potentially melt-processable nih.gov

Investigation of Polymerization Mechanisms (e.g., Cationic Polymerization, Atom Transfer Radical Polymerization)

The mechanism of polymerization dictates the structure, molecular weight, and properties of the final polymer. For phthalaldehyde-based monomers, ionic mechanisms are predominant.

Cationic Polymerization

Cationic polymerization is a form of chain-growth polymerization initiated by an electrophile, typically a proton or a carbenium ion. wikipedia.orglibretexts.org The process for a monomer like this compound would follow these general steps:

Initiation : A Lewis acid initiator (e.g., BF₃, SnCl₄) reacts with a co-initiator (often trace amounts of water) to generate a strong protonic acid that protonates the aldehyde, forming a reactive carbenium ion. wikipedia.orgrsc.org

Propagation : The generated cation at the end of the growing chain attacks another monomer molecule in a head-to-tail fashion. wikipedia.org This process repeats, extending the polymer chain.

Termination and Chain Transfer : The reaction can be terminated when the active cation is neutralized, for example, by recombination with the counter-ion. rsc.org Alternatively, a chain transfer reaction can occur where the active site is transferred to another species, such as a monomer, terminating the current chain but initiating a new one. wikipedia.org In the case of o-phthalaldehyde, the propagating chain end can also "back-bite" to form a stable cyclic polymer, a process that is reversible under the polymerization conditions. nih.gov

Atom Transfer Radical Polymerization (ATRP)

ATRP is a "living" polymerization technique that provides excellent control over polymer architecture for a wide range of monomers, particularly vinyl monomers like styrenes and methacrylates. chemrxiv.org The process involves the reversible activation and deactivation of a dormant polymer chain by a transition-metal catalyst. chemrxiv.org

However, the application of ATRP for the polymerization of aldehydes, including this compound, is not documented in existing research. Aldehydes are not typical monomers for radical polymerization due to the nature of the carbonyl group. They are more readily polymerized through ionic mechanisms, where the polarized carbonyl group is susceptible to attack by ionic initiators. wikipedia.orgnih.gov Therefore, cationic polymerization remains the primary and most investigated mechanism for this class of monomers.

Studies on Depolymerization Processes and Chemical Recyclability of Poly(this compound)

A defining characteristic of poly(phthalaldehydes) is their ability to undergo depolymerization, a process where the polymer reverts to its constituent monomers. nih.gov This behavior is governed by the polymer's low ceiling temperature (Tc), the temperature above which the Gibbs free energy of polymerization is positive, making depolymerization thermodynamically favorable. digitellinc.com For PPA, Tc is approximately -40°C. researchgate.net Although kinetically stable at room temperature if end-capped or cyclic, the polymer can be triggered to rapidly "unzip" back to its monomers. wikipedia.orgnih.gov

This process is central to the concept of chemical recycling, which aims to break down plastic waste into its basic chemical building blocks for reuse. nih.govcefic.org For poly(this compound), this would involve the following:

Triggering Depolymerization : The polyacetal backbone is highly sensitive to acid. Exposure to an acidic catalyst cleaves the polymer chains, initiating a sequential, end-to-end depolymerization that releases the this compound monomers. nih.gov

Monomer Recovery : The recovered monomers can be purified and subsequently re-polymerized to produce virgin-quality polymer, establishing a closed-loop life cycle. chemrxiv.orgcefic.org

Energy Efficiency : This chemical recycling route is often more energy-efficient than the high-temperature pyrolysis required to break down more stable polymers like polyolefins. digitellinc.com

The principles of chemical recycling are demonstrated across various polymer types, highlighting its potential for creating a circular economy for plastics. nih.govmdpi.commdpi.com

PolymerRecycling MethodConditionsProductsReference
Poly(lactic acid) (PLA)Hydrolysis160–180 °C, waterLactic acid mdpi.com
Poly(ethylene terephthalate) (PET)Glycolysis190 °C, Ethylene (B1197577) Glycol, MeONa catalystBis(2-hydroxyethyl) terephthalate (B1205515) (BHET) mdpi.com
Bisphenol A Polycarbonate (BPA-PC)Glycolysis80 °C, Ethylene Glycol, DBU@PS catalystBisphenol A (BPA) and Ethylene Carbonate d-nb.info
Poly(methyl methacrylate) (PMMA) from ATRPCatalytic Depolymerization220 °C, vacuumMethyl methacrylate (B99206) (MMA) monomer chemrxiv.org

Applications in the Design of Functional Materials with Tunable Properties

The combination of controlled polymerization, the ability to modify the monomer structure, and the capacity for triggered depolymerization makes poly(this compound) a candidate for the design of advanced functional materials. rsc.org "Functional materials" are designed to possess specific properties and respond to external stimuli, enabling their use in specialized technologies. tatsutachemical.co.jpaub.edu.lb

By introducing a methyl group, researchers can tune key properties like thermal stability, solubility, and the precise conditions required for depolymerization. Potential applications, extrapolated from research on PPA and its derivatives, include:

Transient Electronics : The polymer can serve as a substrate or encapsulant that disappears on command, triggered by an appropriate stimulus like a chemical agent. This is useful for creating temporary medical implants or secure electronics that can be erased. wikipedia.org

Photoresists for Lithography : The depolymerization can be initiated by a photo-acid generator (a compound that produces acid upon exposure to light). This allows for the creation of high-resolution patterns, as the exposed areas of the polymer film are selectively removed by depolymerizing back to soluble monomers. nih.govresearchgate.net

Self-Immolative Polymers : Linear, end-capped PPA derivatives can be designed to rapidly unzip from end to end once the cap is cleaved by a specific trigger. This "self-immolation" can be harnessed for applications in sensors (where a detection event triggers a large-scale response) or for the controlled release of encapsulated agents. nih.gov

Circular and Recyclable Materials : The inherent chemical recyclability of poly(phthalaldehydes) makes them prime candidates for developing sustainable plastics that align with the principles of a circular economy. nih.govcefic.org

Mechanistic Biochemical Investigations of 3 Methylphthalaldehyde and Analogues

Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids) at a Mechanistic Level

The chemical reactivity of phthalaldehydes, including 3-Methylphthalaldehyde and its more extensively studied analogue, ortho-phthalaldehyde (OPA), is centered around the two adjacent aldehyde groups. This feature allows for covalent interactions with nucleophilic functional groups present in biological macromolecules, leading to the formation of stable adducts.

Interactions with Proteins:

The primary sites of interaction for phthalaldehydes on proteins are the nucleophilic side chains of certain amino acids, most notably the primary amine group of lysine (B10760008) and the thiol group of cysteine. The reaction with primary amines, in the presence of a thiol, is a well-characterized process that results in the formation of a fluorescent isoindole derivative. This reaction proceeds through an initial imine formation between an aldehyde group and the primary amine, followed by the attack of the thiol and subsequent ring closure to form the stable, fluorescent isoindole nucleus.

Studies on enzymes such as octopine (B30811) dehydrogenase have shown that OPA can bind to proximal cysteine and lysine residues, leading to the formation of an isoindole derivative and subsequent enzyme inactivation. Similarly, OPA has been demonstrated to inactivate yeast alcohol dehydrogenase, with evidence suggesting that the modification occurs at the active site. In the case of aldolase (B8822740), OPA reacts with approximately one mole of the aldolase subunit, forming a stable fluorescent isoindole derivative and leading to enzyme inactivation. This modification involves the loss of a sulfhydryl group per protein subunit, and studies have identified Lys-227 and Cys-336 as being involved in the formation of this derivative.

The cross-linking of primary amino groups on the outer envelope or cell wall of bacteria is believed to be a key part of the antimicrobial action of OPA. This interaction can lead to changes in protein conformation and function.

Interactions with Nucleic Acids:

While the interaction of phthalaldehydes with proteins is well-documented, their interaction with nucleic acids (DNA and RNA) at a mechanistic level is less thoroughly understood. It is plausible that the aldehyde groups could react with exocyclic amino groups of nucleic acid bases (e.g., adenine, guanine, and cytosine), potentially leading to the formation of adducts. Such modifications could have implications for DNA replication and transcription. However, detailed mechanistic studies specifically elucidating the nature of these interactions and their biological consequences are not as prevalent in the scientific literature compared to protein interactions. Oxidative stress can lead to the formation of lesions like 8-oxo-guanine in RNA and DNA, which can compromise transcription and translation, but the direct interaction of phthalaldehydes with undamaged nucleic acids is an area requiring further investigation.

Application in Biochemical Assays as Derivatization Reagents for Analytical Detection of Biomolecules

One of the most significant applications of ortho-phthalaldehyde (OPA), and by extension, its analogues like this compound, is as a pre-column derivatization reagent in chromatography for the sensitive detection of primary amines, particularly amino acids, peptides, and proteins.

The reaction of OPA with a primary amine in the presence of a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid, yields a highly fluorescent isoindole derivative. This fluorescence allows for the detection of analytes at very low concentrations, often in the picomole range. The derivatized amino acids can be separated using reverse-phase high-performance liquid chromatography (HPLC) and quantified with a fluorescence detector.

The derivatization reaction is rapid and can be automated, making it suitable for high-throughput analysis. The stability of the fluorescent derivatives can be a limitation, though research has been conducted to improve the stability of the isoindole products.

A notable limitation of OPA is its inability to react with secondary amines, such as proline. To overcome this, dual-reagent methods have been developed that utilize both OPA for primary amines and another reagent, such as 9-fluorenylmethyl chloroformate (FMOC), for secondary amines, allowing for the comprehensive analysis of all amino acids in a single run.

The utility of OPA in biochemical assays extends to various fields. In winemaking, for instance, the Nitrogen by O-Phthaldialdehyde Assay (NOPA) is used to measure yeast assimilable nitrogen, which is crucial for successful fermentation.

Table 1: Application of OPA in Biochemical Assays

Application Area Analyte Detection Method Reference
Amino Acid Analysis Primary Amino Acids HPLC with Fluorescence Detection
Peptide Analysis Peptides Capillary Electrophoresis
Protein Quantification Proteins Spectrofluorometry

Elucidation of Molecular Mechanisms Underlying Reported Biological Activities

The biological activities of phthalaldehydes, particularly the antimicrobial properties of OPA, have been a subject of investigation to understand their molecular mechanisms of action.

Enzyme Inhibition:

As mentioned in section 9.1, OPA is known to inhibit the activity of several enzymes. The mechanism of inhibition often involves the covalent modification of key amino acid residues within the enzyme's active site or at allosteric sites.

Octopine Dehydrogenase: Inactivation occurs through the binding of OPA to proximal cysteine and lysine residues, forming an isoindole derivative. This binding is suggested to cause conformational changes that lead to the loss of enzyme activity.

Yeast Alcohol Dehydrogenase: OPA acts as an irreversible inhibitor, with evidence pointing to modification at the active site. The inactivation follows a monophasic pseudo-first-order reaction.

Aldolase: OPA modifies the active-site region, specifically involving Lys-227 and Cys-336, leading to enzyme inactivation. The formation of the isoindole derivative serves as a fluorescent probe of the active site's microenvironment.

The types of enzyme inhibition can be diverse, including competitive, non-competitive, and uncompetitive mechanisms, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. Irreversible inhibitors, like OPA in some cases, form a stable covalent bond with the enzyme.

Antimicrobial Activity:

The high-level disinfectant properties of OPA are attributed to its ability to interact with the outer layers of microbial cells. The reaction of OPA with primary amines in the proteins and peptides of the bacterial cell wall and membrane is a key mechanism. This interaction can lead to the cross-linking of cellular components, disruption of membrane integrity, and ultimately, cell death. The aromatic nature of OPA may also facilitate its penetration through the cell envelope, enhancing its efficacy against Gram-negative bacteria.

Receptor Binding:

Design of Bio-active Probes and Chemical Tools for Biological Research

The fluorescent properties of the isoindole derivative formed from the reaction of OPA with primary amines and thiols make it a valuable scaffold for the design of bioactive probes and chemical tools.

Fluorescent Probes for Enzyme Active Sites:

The study of aldolase demonstrated the use of OPA as a fluorescent probe to investigate the microenvironment of an enzyme's active site. The spectral properties of the OPA-derived isoindole linked to the enzyme provided insights into the polarity and acidity of the active site cleft. This approach can be extended to other enzymes to characterize their active site environments.

Bifunctional Linkers for Protein Labeling and Profiling:

OPA-based bifunctional linkers have been developed for the chemical labeling and profiling of proteins. These linkers contain the OPA moiety for reaction with lysine residues on proteins and a second functional group, such as an alkyne, for further modification via click chemistry. This allows for the attachment of various reporter tags, such as fluorophores or biotin, to proteins for visualization, purification, and identification.

Development of Improved Fluorogenic Reagents:

Research has focused on designing analogues of OPA to create more stable and efficient fluorogenic reagents. By understanding the reaction mechanism that leads to the fluorescent isoindole, new compounds with potentially improved properties, such as enhanced fluorescence quantum yield or greater stability of the fluorescent adduct, can be rationally designed. For instance, replacing one of the aldehyde groups with a ketone has been explored to increase the stability of the resulting isoindole.

The development of novel fluorescent probes for detecting specific biomolecules, such as formaldehyde, often utilizes reaction-based strategies where the analyte triggers a chemical transformation that results in a fluorescent signal. The principles learned from OPA chemistry can inform the design of such probes.

Table 2: Mentioned Compound Names

Compound Name
This compound
ortho-Phthalaldehyde (OPA)
2-Mercaptoethanol
3-Mercaptopropionic acid
9-Fluorenylmethyl chloroformate (FMOC)
Lysine
Cysteine
Adenine
Guanine
Cytosine
8-oxo-guanine
p-Chloromercuricphenyl sulfonic acid
L-arginine
Pyruvate
NADH
Pyridoxal 5'-phosphate
o-Acetylbenzaldehyde
o-Benzoylbenzaldehyde
Thiophene-2,3-dicarboxaldehyde

Future Research Trajectories and Interdisciplinary Perspectives

Unexplored Synthetic Routes and Development of Novel Catalytic Systems for 3-Methylphthalaldehyde Production

Current production of phthalaldehyde derivatives often relies on established but potentially inefficient or environmentally taxing methods. Future research is geared towards exploring more atom-economical and sustainable synthetic pathways.

A significant area of interest is the application of transition-metal-catalyzed C-H bond activation . This strategy offers a more direct and efficient route to functionalize aromatic rings, bypassing the need for pre-functionalized starting materials. nih.govrsc.org For this compound, this could involve the direct, regioselective oxidation of a methyl group and an adjacent C-H bond on a suitable precursor. The development of novel catalytic systems is crucial for the success of these approaches. Research into heterogeneous catalysts, such as rhodium nanoparticles supported on metal-organic frameworks (MOFs), is showing promise for "green" aldehyde synthesis. researchgate.net These systems offer advantages in terms of catalyst recovery and reuse.

Furthermore, biocatalysis presents a compelling green alternative for aldehyde production. nih.govresearchgate.net The use of enzymes, such as amine oxidases or alcohol oxidases, could enable the synthesis of this compound under mild, aqueous conditions, starting from corresponding primary amines or alcohols. mdpi.comnih.gov Genetic and metabolic engineering of microorganisms to create novel biosynthetic routes is a progressive field that could be harnessed for the de novo synthesis of this and other valuable aldehydes. nih.gov

Potential Synthetic StrategyCatalyst/SystemAdvantages
C-H Bond ActivationTransition Metals (e.g., Pd, Ru, Co)High atom economy, direct functionalization
Heterogeneous CatalysisRhodium nanoparticles on MOFsCatalyst recyclability, enhanced stability
BiocatalysisAmine Oxidases, Alcohol OxidasesMild reaction conditions, high selectivity, sustainability

Novel Applications in Supramolecular Chemistry and Nanotechnology

The reactivity of the two aldehyde groups in this compound makes it a versatile building block for creating complex molecular architectures. In supramolecular chemistry, its ability to form Schiff bases through reactions with amines can be exploited for the self-assembly of macrocycles and other intricate structures. These assemblies have potential applications in molecular recognition and sensing.

In the realm of nanotechnology, dialdehydes are being explored for their role in the synthesis and functionalization of nanoparticles. For instance, dialdehyde (B1249045) derivatives of polysaccharides like cellulose (B213188) and chitosan (B1678972) have been used as reducing and stabilizing agents for the green synthesis of silver nanoparticles. mdpi.comncsu.edu The aldehyde groups can also act as cross-linkers to enhance the mechanical properties of biomaterials. nih.gov Similarly, this compound could be incorporated into polymer backbones or used to functionalize nanoparticle surfaces, imparting specific chemical reactivity for applications in drug delivery or diagnostics. The reaction of o-phthalaldehyde (B127526) with amines to produce fluorescent derivatives is well-established for analytical purposes, and this principle can be extended to create fluorescent nanosensors. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Chemical Design and Discovery

Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, Density Functional Theory (DFT) calculations can be employed to study its electronic structure, predict the outcomes of potential reactions, and elucidate reaction mechanisms. researchgate.net

Advanced computational models can also predict the properties of polymers derived from this compound. For example, researchers have used computational methods to predict the ceiling temperatures of various substituted polyphthalaldehydes, which is a critical parameter determining their thermal stability and potential for depolymerization. chemrxiv.orgacs.orgamazonaws.com This predictive capability allows for the in silico design of novel polymers with tailored properties for specific applications, such as self-immolative polymers for transient electronics or recyclable materials. acs.orgchemrxiv.org By systematically studying the effects of substituents on the polymer properties, computational models can accelerate the discovery of new materials with desired characteristics. acs.org

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Materials Design

TechnologyApplication for this compoundPotential Impact
Machine LearningCatalyst discovery, reaction optimizationFaster development of efficient and selective catalysts. bbnchasm.comresearchgate.netinnovationnewsnetwork.com
AI-driven RetrosynthesisIdentification of novel synthetic routesDiscovery of more economical and sustainable production methods. pharmafeatures.com
Automated SynthesisAutonomous production and optimizationAccelerated discovery and manufacturing of derivatives. illinois.edusciencedaily.com
Predictive ModelingDesign of novel polymers and materialsRapid identification of materials with desired properties. umich.edu

Sustainable Synthesis and Environmental Impact Reduction in the Production and Application of Phthalaldehyde Derivatives

The principles of green chemistry are increasingly guiding the development of new chemical processes to minimize their environmental footprint. rsc.org For this compound and its derivatives, future research will focus on developing sustainable synthesis methods that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.commdpi.com This includes the use of greener solvents, such as water or bio-based solvents, and the development of solvent-free reaction conditions. jddhs.com

The production of phthalaldehydes can involve the emission of volatile organic compounds (VOCs) and the consumption of fossil fuels, contributing to air pollution and greenhouse gas emissions. jnsparrowchemical.com Therefore, a life-cycle assessment of the production process is crucial to identify areas for improvement. Biocatalytic routes and the use of renewable feedstocks are promising avenues for reducing the environmental impact of production. nih.govresearchgate.net

Furthermore, the environmental fate and potential toxicity of phthalaldehyde derivatives must be considered. While some aldehydes can be biodegradable, high concentrations may be toxic to aquatic organisms. jnsparrowchemical.com Designing derivatives that are readily biodegradable after their intended use is a key aspect of sustainable chemical design. The development of recyclable polymers from phthalaldehydes also represents a significant step towards a circular economy for these materials. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methylphthalaldehyde, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with established aldehyde synthesis protocols, such as oxidation of 3-methylbenzyl alcohol derivatives or Friedel-Crafts acylation. Optimize reaction parameters (e.g., temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield and purity. Characterize intermediates via TLC and NMR to monitor progress. Final purification via column chromatography or recrystallization should be validated using HPLC (≥95% purity) .

Q. How should researchers standardize analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Employ reverse-phase HPLC with UV detection (270 nm, as validated for similar aldehydes) using a C18 column and acetonitrile/water mobile phase. Validate the method for linearity (R² > 0.99), LOD/LOQ, and recovery rates (80–120%). Cross-verify with GC-MS for volatile derivatives (e.g., oxime formation) to resolve co-eluting peaks .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., dimerization or oxidation to carboxylic acids) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in modulating biological pathways (e.g., enzyme inhibition)?

  • Methodological Answer : Use in vitro assays (e.g., enzyme kinetics with recombinant proteins) to identify binding affinity (Kd) and inhibition constants (Ki). Pair with molecular docking simulations to predict interactions at active sites. Validate findings via mutagenesis (e.g., site-directed mutants lacking key residues) and compare IC₅₀ shifts .

Q. What strategies resolve contradictions in toxicological data for this compound across in vitro and in vivo models?

  • Methodological Answer : Reconcile discrepancies by assessing metabolic differences (e.g., liver microsome studies to identify species-specific metabolites). Dose-response alignment via allometric scaling and physiologically based pharmacokinetic (PBPK) modeling can bridge in vitro EC₅₀ and in vivo LD₅₀ values. Cross-reference with epidemiological data on analogous aldehydes (e.g., formaldehyde’s dose-dependent carcinogenicity) .

Q. How should researchers design longitudinal studies to evaluate chronic exposure effects of this compound in animal models?

  • Methodological Answer : Use a tiered approach:

  • Acute phase : Determine MTD (maximum tolerated dose) via OECD Guideline 423.
  • Subchronic (90-day) : Assess organ toxicity (histopathology, serum biomarkers).
  • Chronic (1–2 years) : Monitor carcinogenicity (IARC protocols) and neurobehavioral endpoints. Include positive controls (e.g., formaldehyde) and statistical power analysis to ensure cohort adequacy (n ≥ 50/group) .

Q. What computational frameworks best predict the environmental fate of this compound?

  • Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Validate with experimental soil/water microcosm studies under varying pH/temperature. Use LC-MS/MS to quantify degradation products and assess ecotoxicity (e.g., Daphnia magna acute toxicity) .

Data Management and Reporting

Q. What are best practices for reporting contradictory spectral data (e.g., NMR shifts) in this compound studies?

  • Methodological Answer : Document solvent, temperature, and instrument calibration in supplementary materials. Compare observed shifts with computational predictions (e.g., DFT-based NMR simulations). Replicate analyses across independent labs and report consensus values with ±SD .

Q. How can researchers integrate multi-omics data to explore this compound’s systemic effects?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify perturbed networks. Validate hypotheses via CRISPR/Cas9 knockouts or pharmacological inhibitors in cell models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.